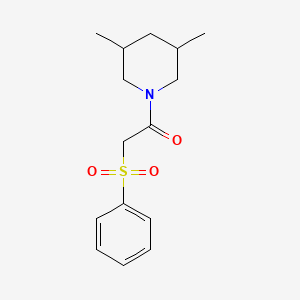
1-(3,5-Dimethylpiperidin-1-yl)-2-(phenylsulfonyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dimethylpiperidin-1-yl)-2-(phenylsulfonyl)ethanone is a synthetic organic compound with the following chemical structure:
C15H21NO3S
It contains a piperidine ring, a phenylsulfonyl group, and an ethanone moiety. The compound’s systematic name is 1-{4-[(3,5-dimethylpiperidin-1-yl)carbonyl]phenyl}methanamine . It is used in various scientific applications due to its unique properties.
Preparation Methods
The synthesis of 1-(3,5-Dimethylpiperidin-1-yl)-2-(phenylsulfonyl)ethanone involves several steps. Here are the key methods:
Industrial Production: While industrial-scale production methods are proprietary, researchers have developed laboratory-scale routes. One common approach involves the reaction of 3,5-dimethylpiperidine with phenylsulfonyl chloride, followed by subsequent reduction or other transformations to obtain the final product.
Chemical Reactions Analysis
1-(3,5-Dimethylpiperidin-1-yl)-2-(phenylsulfonyl)ethanone can undergo various chemical reactions:
Oxidation: The carbonyl group can be oxidized to a carboxylic acid or other functional groups.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: The phenylsulfonyl group can undergo nucleophilic substitution reactions.
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Scientific Research Applications
1-(3,5-Dimethylpiperidin-1-yl)-2-(phenylsulfonyl)ethanone finds applications in:
Medicinal Chemistry: It may serve as a scaffold for designing potential drugs targeting specific receptors.
Biology: Researchers explore its interactions with biological macromolecules.
Industry: It could be used in the synthesis of other compounds.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with cellular receptors or enzymes. Further studies are needed to elucidate specific targets and pathways.
Comparison with Similar Compounds
While 1-(3,5-Dimethylpiperidin-1-yl)-2-(phenylsulfonyl)ethanone is unique, similar compounds include 4-(3,5-Dimethylpiperidin-1-yl)butan-1-ol and related derivatives . These compounds share structural features but differ in functional groups and applications.
Remember that research in this field is ongoing, and new insights may emerge
Properties
Molecular Formula |
C15H21NO3S |
|---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
2-(benzenesulfonyl)-1-(3,5-dimethylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C15H21NO3S/c1-12-8-13(2)10-16(9-12)15(17)11-20(18,19)14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3 |
InChI Key |
OARKTJGSWGYEIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)C(=O)CS(=O)(=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















